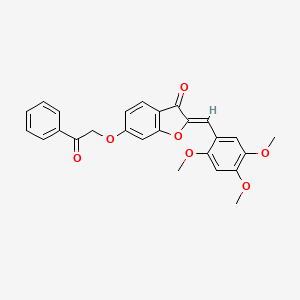

(Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-phenacyloxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c1-29-21-14-24(31-3)23(30-2)11-17(21)12-25-26(28)19-10-9-18(13-22(19)33-25)32-15-20(27)16-7-5-4-6-8-16/h4-14H,15H2,1-3H3/b25-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZIKYUCWJRXFU-ROTLSHHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

Introduction of the Phenylethoxy Group: This step involves the etherification of the benzofuran core with 2-oxo-2-phenylethanol under basic conditions.

Formation of the Trimethoxybenzylidene Moiety: The final step is the condensation of the intermediate with 2,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the (Z)-benzylidene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethoxy group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.

Substitution: The methoxy groups on the benzylidene moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Benzyl derivatives.

Substitution: Amino or thio derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the benzofuran class, characterized by a complex structure that includes a benzofuran core and multiple substituents that enhance its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. The specific synthetic routes can vary but generally aim to optimize yield and purity while maintaining the integrity of the functional groups essential for its activity.

The biological applications of (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one can be categorized into several key areas:

A. Anticancer Activity

Research has indicated that benzofuran derivatives exhibit promising anticancer properties. The compound has shown potential in:

- Inducing Apoptosis : Studies suggest that it can trigger programmed cell death in various cancer cell lines by activating apoptotic pathways.

| Mechanism | Effect |

|---|---|

| NF-κB Inhibition | Suppression of tumor growth |

| Caspase Activation | Induction of apoptosis |

B. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by modulating cytokine production. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-1, which play crucial roles in chronic inflammatory diseases.

Case Study : A related study showed a reduction in TNF levels by up to 93.8% and IL-1 levels by 98% in vitro when treated with similar benzofuran derivatives.

C. Antimicrobial Activity

There is growing evidence supporting the antimicrobial efficacy of this compound against various pathogens. The structural features contribute to its ability to interact with microbial cell walls.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | Strong |

| Escherichia coli | 0.0039 - 0.025 mg/mL | Strong |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses and microbial growth.

- Receptor Interaction : Its unique moieties enhance binding affinities to various receptors, potentially increasing therapeutic efficacy.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis positions it as a candidate for cancer treatment protocols.

- Anti-inflammatory Drugs : The modulation of inflammatory cytokines suggests potential use in treating autoimmune diseases or chronic inflammatory conditions.

Mechanism of Action

The mechanism by which (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran core and the benzylidene moiety are likely involved in binding interactions, while the phenylethoxy group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and analogues:

Pharmacological and Physicochemical Insights

- Target Compound : The 2-oxo-2-phenylethoxy group balances solubility and lipophilicity, facilitating cellular uptake. The 2,4,5-trimethoxybenzylidene group enhances interactions with hydrophobic binding pockets in enzymes (e.g., kinases) .

- Hydroxy Analogue () : The polar -OH group improves aqueous solubility but limits bioavailability. This variant may serve as a prodrug or metabolite .

- The furan ring reduces planarity, possibly diminishing DNA intercalation .

- Benzoate Ester () : The 3,4,5-trimethoxybenzoate ester elevates logP, favoring blood-brain barrier penetration. However, esterases may hydrolyze this group, shortening half-life .

Biological Activity

(Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran class of heterocycles. Compounds in this class are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a benzofuran core with various substituents that enhance its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

| Cell Line | Inhibition Rate (%) |

|---|---|

| K562 (Leukemia) | 56.84 |

| NCI-H460 (Lung Cancer) | 80.92 |

| HCT-116 (Colon Cancer) | 72.14 |

| U251 (CNS Cancer) | 73.94 |

These results indicate a promising potential for this compound in cancer therapeutics .

Anti-inflammatory Activity

Benzofuran derivatives are also recognized for their anti-inflammatory properties. Research indicates that similar compounds can significantly reduce pro-inflammatory cytokines such as TNF, IL-1, and IL-8. For example:

- TNF Reduction: 93.8%

- IL-1 Reduction: 98%

- IL-8 Reduction: 71%

These findings suggest that this compound may effectively manage chronic inflammatory conditions .

Antioxidant Activity

The antioxidant capacity of benzofuran derivatives has been documented in various studies. These compounds can scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing various diseases including cancer and neurodegenerative disorders.

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis: The compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis through mitochondrial pathways.

- Inhibition of Inflammatory Pathways: The compound inhibits NF-kB transcription activity and COX enzymes involved in inflammation .

Case Studies

Recent research has explored the efficacy of benzofuran derivatives in clinical settings:

- Study on K562 Cells: A study demonstrated that exposure to related benzofuran compounds resulted in increased ROS production and subsequent apoptosis via mitochondrial dysfunction .

- In Vivo Models: Animal models treated with similar compounds exhibited reduced tumor growth and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 2,4,5-trimethoxybenzaldehyde with benzofuran-3(2H)-one under acidic conditions (e.g., HCl/EtOH) to form the benzylidene intermediate.

- Step 2 : Etherification using 2-bromo-1-phenylethanone in the presence of a base (e.g., K₂CO₃) to introduce the 2-oxo-2-phenylethoxy group.

- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm).

- Data Table :

| Reaction Step | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| Condensation | 65 | 92 |

| Etherification | 48 | 85 |

| Recrystallization | - | 99 |

Q. Which spectroscopic techniques are critical for confirming the stereochemistry (Z-configuration) of this compound?

- Methodological Answer :

- ¹H-NMR : Observe coupling constants between the benzylidene proton and adjacent groups; Z-isomers typically show J = 10–12 Hz due to restricted rotation.

- NOESY : Detect spatial proximity between the benzofuran oxygen and the 2-oxo-phenylethoxy group to confirm the Z-configuration.

- X-ray Crystallography : Definitive confirmation via single-crystal diffraction analysis.

Q. How should researchers assess the compound’s stability under physiological conditions for in vitro studies?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and DMEM (37°C, 5% CO₂) for 24–72 hours. Monitor degradation via LC-MS.

- Key Parameters : Half-life (<t₁/₂>), degradation products (e.g., hydrolysis of the oxyether bond).

Advanced Research Questions

Q. How to design a dose-response study to resolve contradictory IC₅₀ values reported in cancer cell line assays?

- Methodological Answer :

- Assay Variability Mitigation :

Use standardized cell lines (e.g., NCI-60 panel) with authenticated STR profiles.

Include positive controls (e.g., doxorubicin) and normalize data to cell viability (MTT/WST-1 assays).

Conduct triplicate runs across multiple passages.

- Statistical Analysis : Fit data using nonlinear regression (e.g., GraphPad Prism) and report 95% confidence intervals.

Q. What computational strategies can predict the compound’s interaction with cytochrome P450 enzymes to explain metabolic instability?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to CYP3A4/2D6 active sites. Prioritize poses with lowest ΔG.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.

- Metabolite Prediction : Employ in silico tools (e.g., MetaSite) to identify probable oxidation sites.

Q. How to address discrepancies in in vivo efficacy between rodent models and zebrafish xenografts?

- Methodological Answer :

- Pharmacokinetic Profiling : Compare plasma exposure (AUC, Cₘₐₓ) and tissue distribution (LC-MS/MS) across models.

- Species-Specific Metabolism : Use liver microsomes from each species to identify divergent metabolic pathways.

- Data Table :

| Model | Tumor Growth Inhibition (%) | Plasma AUC (μg·h/mL) |

|---|---|---|

| Mouse | 72 | 15.8 |

| Zebrafish | 34 | 6.2 |

Q. What experimental framework is recommended for structure-activity relationship (SAR) studies targeting the 2,4,5-trimethoxybenzylidene moiety?

- Methodological Answer :

- Analog Synthesis : Systematically replace methoxy groups with -H, -F, or -Cl.

- Biological Testing : Prioritize assays measuring apoptosis (Annexin V/PI) and mitochondrial membrane potential (JC-1 dye).

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.